molecular formula C6H8O8P2 B11101741 (1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate)

(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate)

Cat. No.: B11101741
M. Wt: 270.07 g/mol
InChI Key: YBLHQBDGRMXAJA-UHFFFAOYSA-N
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Description

(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) is a chemical compound characterized by its unique structure, which includes two methoxy groups and two phosphinate groups attached to a dioxobutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) typically involves the reaction of dimethyl acetylenedicarboxylate with appropriate phosphinate precursors. The reaction conditions often include the use of solvents such as chloroform and monitoring the reaction progress through thin-layer chromatography (TLC). The reaction is usually carried out at room temperature to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of (1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can yield lower oxidation state products.

    Substitution: The methoxy and phosphinate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxobutane derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.

Scientific Research Applications

(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) involves its interaction with molecular targets through its functional groups. The methoxy and phosphinate groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) is unique due to its specific combination of methoxy and phosphinate groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C6H8O8P2

Molecular Weight

270.07 g/mol

IUPAC Name

(1,4-dimethoxy-1,4-dioxo-3-phosphobutan-2-yl)-oxido-oxophosphanium

InChI

InChI=1S/C6H8O8P2/c1-13-5(7)3(15(9)10)4(16(11)12)6(8)14-2/h3-4H,1-2H3

InChI Key

YBLHQBDGRMXAJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(=O)OC)[P+](=O)[O-])[P+](=O)[O-]

Origin of Product

United States

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